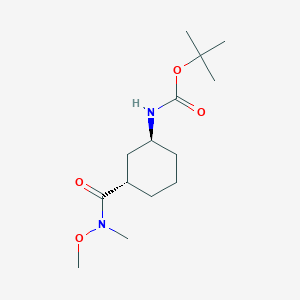![molecular formula C13H8F2O2 B1440372 3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1178958-75-2](/img/structure/B1440372.png)
3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
3’,4-Difluoro-[1,1’-biphenyl]-3-carboxylic acid is a fluorinated biphenyl derivativeThe presence of fluorine atoms in the biphenyl structure enhances the compound’s stability and reactivity, making it a valuable building block for the synthesis of more complex molecules .
Preparation Methods
The synthesis of 3’,4-Difluoro-[1,1’-biphenyl]-3-carboxylic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This method uses a palladium catalyst to couple a boronic acid derivative with a halogenated biphenyl compound. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dioxane, under reflux conditions . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
3’,4-Difluoro-[1,1’-biphenyl]-3-carboxylic acid undergoes various types of chemical reactions, including:
Electrophilic Substitution: The biphenyl structure allows for electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic rings.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the fluorinated biphenyl moiety.
Cross-Coupling Reactions: Besides the Suzuki-Miyaura reaction, it can participate in other cross-coupling reactions such as the Heck and Stille reactions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dioxane and tetrahydrofuran. Major products formed from these reactions depend on the specific conditions and reagents used but often include more complex fluorinated aromatic compounds .
Scientific Research Applications
3’,4-Difluoro-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors due to its enhanced stability and reactivity.
Materials Science: The compound is utilized in the development of advanced materials such as liquid crystals and organic semiconductors.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 3’,4-Difluoro-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets, often enzymes or receptors, in biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
3’,4-Difluoro-[1,1’-biphenyl]-3-carboxylic acid can be compared with other fluorinated biphenyl compounds such as 3,3’-Difluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid and 3,4-Difluorophenylboronic acid . While these compounds share similar structural features, their unique substitution patterns and functional groups confer distinct chemical properties and reactivities. For instance, 3,3’-Difluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid has two carboxylic acid groups, which can influence its solubility and reactivity compared to 3’,4-Difluoro-[1,1’-biphenyl]-3-carboxylic acid .
Properties
IUPAC Name |
2-fluoro-5-(3-fluorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-3-1-2-8(6-10)9-4-5-12(15)11(7-9)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGPLQJNFXNZKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673366 | |
| Record name | 3',4-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1178958-75-2 | |
| Record name | 3',4-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate](/img/structure/B1440289.png)









![(3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1440308.png)
![[3-fluoro-4-(2-fluorophenyl)phenyl]methanamine](/img/structure/B1440309.png)


